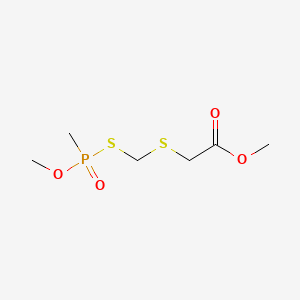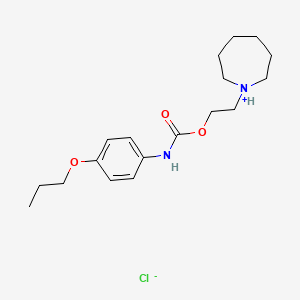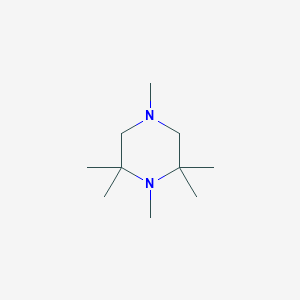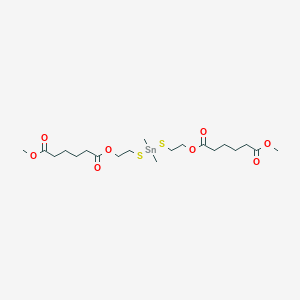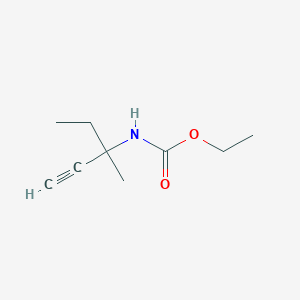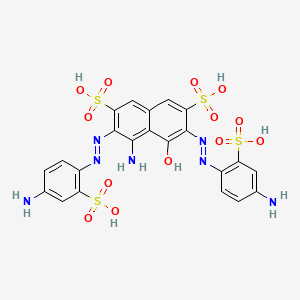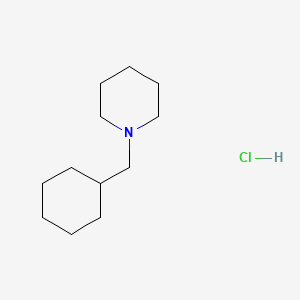
Gilvocarin V
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gilvocarcin V is a naturally occurring antitumor agent and antibiotic produced by the bacterium Streptomyces griseoflavus and other Streptomyces species . It is known for its strong inhibitory effects on DNA synthesis and its activity against Gram-positive bacteria . The molecular formula of Gilvocarcin V is C27H26O9, and it belongs to the family of benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of Gilvocarcin V involves a convergent approach, typically achieved in multiple steps. One notable synthesis features a stereoselective α-C-glycosylation reaction for the union of protected carbohydrate and naphthol . The sequence involves oxidative rearrangement, C-glycosylation, and the generation of a vinyl side chain .
Industrial Production Methods
Industrial production of Gilvocarcin V is primarily through fermentation using Streptomyces griseoflavus . The complete gene cluster responsible for its biosynthesis has been cloned and characterized, allowing for heterologous expression in foreign hosts like Streptomyces lividans .
Analyse Chemischer Reaktionen
Types of Reactions
Gilvocarcin V undergoes various chemical reactions, including:
Oxidation: Involves oxidative rearrangement processes during its biosynthesis.
Reduction: Specific reduction reactions have not been extensively documented.
Substitution: The compound can undergo substitution reactions, particularly involving its sugar moiety.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Gilvocarcin V include acetonitrile, phosphate buffer, and various nucleotides . The conditions often involve room temperature reactions and specific irradiation setups for photo-induced reactions .
Major Products Formed
Major products formed from these reactions include various gilvocarcin analogues with altered saccharide moieties, such as polycarcin V and d-olivosyl-gilvocarcin .
Wissenschaftliche Forschungsanwendungen
Gilvocarcin V has a wide range of scientific research applications:
Wirkmechanismus
Gilvocarcin V exerts its effects primarily through DNA intercalation, followed by UV-induced covalent linkage to DNA . This process involves a [2 + 2]-cycloaddition between the vinyl moiety of Gilvocarcin V and a thymine residue in DNA . Additionally, photoactivated Gilvocarcin V can selectively cross-link DNA and the phosphorylated form of histone H3 and GRP78, a heat shock protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gilvocarcin H: Another member of the gilvocarcin family with similar antimicrobial and antitumor activities.
Gilvocarcin M: Lacks the vinyl group at C-8, resulting in different cytotoxic properties.
Polycarcin V: An analogue with an α-linked L-rhamnopyranose moiety, showing significant cytotoxicity.
Uniqueness of Gilvocarcin V
Gilvocarcin V is unique due to its strong DNA intercalation properties and its ability to form covalent bonds with DNA upon UV activation . This makes it a potent antitumor agent with a distinct mechanism of action compared to other gilvocarcin analogues .
Eigenschaften
Molekularformel |
C27H26O9 |
|---|---|
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
4-[(2R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h5-11,22-24,26,28-31H,1H2,2-4H3/t11?,22?,23?,24?,26-/m1/s1 |
InChI-Schlüssel |
XCWHINLKQMCRON-ACYWPUFKSA-N |
Isomerische SMILES |
CC(C1C(C([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Kanonische SMILES |
CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



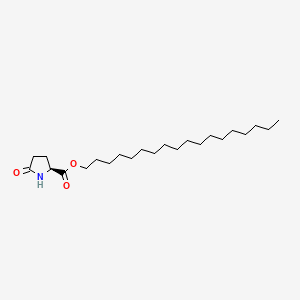
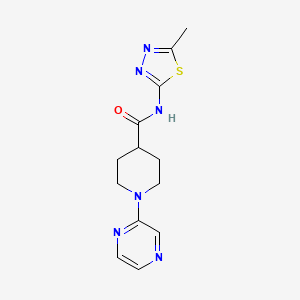
![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)
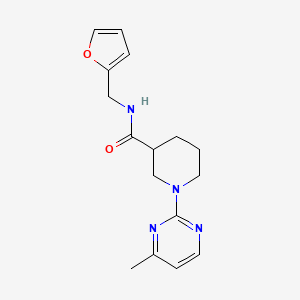
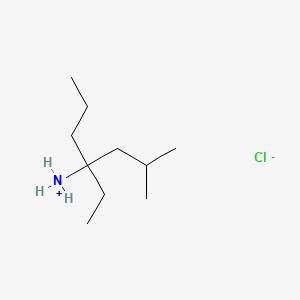
![Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)](/img/structure/B13770064.png)
